molecular formula C32H26ClNO3 B4935446 N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4'-pentylbiphenyl-4-carboxamide

N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4'-pentylbiphenyl-4-carboxamide

Cat. No.: B4935446
M. Wt: 508.0 g/mol
InChI Key: KMAYQLDLICMCAO-UHFFFAOYSA-N
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Description

N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-pentylbiphenyl-4-carboxamide is a complex organic compound with a unique structure that combines anthracene, biphenyl, and carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-pentylbiphenyl-4-carboxamide typically involves multiple steps. One common approach is to start with the chlorination of anthracene to form 4-chloroanthracene-9,10-dione. This intermediate is then reacted with 4’-pentylbiphenyl-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-pentylbiphenyl-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The anthracene moiety can be further oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-pentylbiphenyl-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-pentylbiphenyl-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide: Similar structure but lacks the biphenyl and pentyl groups.

    1-chloro-4-benzoylaminoanthraquinone: Similar anthracene core but different substituents.

Uniqueness

N-(4-chloro-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4’-pentylbiphenyl-4-carboxamide is unique due to the presence of both biphenyl and pentyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-(4-chloro-9,10-dioxoanthracen-1-yl)-4-(4-pentylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H26ClNO3/c1-2-3-4-7-20-10-12-21(13-11-20)22-14-16-23(17-15-22)32(37)34-27-19-18-26(33)28-29(27)31(36)25-9-6-5-8-24(25)30(28)35/h5-6,8-19H,2-4,7H2,1H3,(H,34,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAYQLDLICMCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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